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For Researchers, Scientists, and Drug Development Professionals

Introduction

TriSulfo-Cy5.5 DBCO is a water-soluble, near-infrared fluorescent probe designed for highly
specific biomolecular labeling in complex biological systems. This molecule combines the
excellent photophysical properties of the Cy5.5 cyanine dye with the versatility of copper-free
click chemistry. The dibenzocyclooctyne (DBCO) group reacts selectively with azide-
functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling
covalent labeling without the need for a cytotoxic copper catalyst.[1][2] The presence of three
sulfonate groups imparts high water solubility, minimizing aggregation and non-specific binding,
which is crucial for high-resolution imaging applications.

These characteristics make TriSulfo-Cy5.5 DBCO an ideal candidate for super-resolution
microscopy techniques such as direct Stochastic Optical Reconstruction Microscopy
(dSTORM). In dSTORM, individual fluorophores are temporally separated by inducing them to
switch between a fluorescent "on" state and a dark "off" state, allowing for their precise
localization beyond the diffraction limit of light.[1] The bright and photostable nature of Cy5.5,
coupled with the specific and bioorthogonal labeling strategy afforded by DBCO, facilitates the
high-density, specific labeling required for high-quality super-resolution imaging of subcellular
structures and dynamics.[3]

Applications in Super-Resolution Microscopy
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The primary application of TriSulfo-Cy5.5 DBCO in super-resolution microscopy is the
visualization of azide-modified biomolecules in fixed or living cells. This is typically achieved
through metabolic labeling, where cells are cultured with an unnatural sugar carrying an azide
group. This azido-sugar is incorporated by the cell's metabolic machinery into glycans on the
cell surface or intracellularly.[4][5][6] The azide group then serves as a handle for covalent
attachment of the TriSulfo-Cy5.5 DBCO probe.

Key Applications Include:

e Imaging Cell-Surface Glycans: Visualize the distribution and organization of specific glycan
populations on the plasma membrane with nanoscale resolution.[4] This is critical for
studying cell-cell recognition, signaling, and host-pathogen interactions.

» Tracking Newly Synthesized Proteins: By using an amino acid analogue containing an azide
group, newly synthesized proteins can be tagged and their localization and dynamics can be
studied in detail.

 Virus and Drug Delivery Vehicle Tracking: The surface of viruses or drug delivery
nanoparticles can be functionalized with azides, allowing for their labeling with TriSulfo-
Cy5.5 DBCO to track their entry and trafficking within cells at high resolution.

Data Presentation

The photophysical properties of TriSulfo-Cy5.5 DBCO and its performance in super-resolution
microscopy are critical for experimental design and data interpretation. The following table
summarizes key quantitative data for TriSulfo-Cy5.5 and related sulfonated Cy5.5 dyes.
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Reference
Parameter Value Source
Molecule
Excitation Maximum sulfo-Cy5.5 carboxylic
~673 nm ) [7]
(Aex) acid
Emission Maximum sulfo-Cy5.5 carboxylic
~691 nm [7]

(Aem)

acid

Molar Extinction

~195,000 M~icm~1

sulfo-Cy5.5 carboxylic

[7]

Coefficient () acid
Photon Count per
o ~6,000 Cyb.5 [3]
Switching Event
On/Off Duty Cycle ~0.007 Cy5.5 [3]

Localization Precision
(dSTORM)

6.6 £ 3.3 nm (s.d.)

Cy5B-trisulfo

[8]

Achievable Spatial
Resolution (ASTORM)

~13 nm

Cy5B-trisulfo

[8]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell-Surface Glycans
with Azido Sugars

This protocol describes the metabolic incorporation of an azide-functionalized sugar into the

glycans of cultured mammalian cells.

Materials:

o Mammalian cells of interest (e.g., A549, HelLa)

e Complete cell culture medium

o Peracetylated N-azidoacetylmannosamine (AcaManNAz) or Peracetylated N-

azidoacetylgalactosamine (AcsGalNAz)
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DMSO

Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding: Plate cells onto glass-bottom dishes suitable for microscopy at a density that
will result in 50-70% confluency at the time of labeling.

Prepare Azido Sugar Stock Solution: Dissolve AcaManNAz or AcaGalNAz in DMSO to create
a 10 mM stock solution.

Metabolic Labeling: Add the azido sugar stock solution to the complete cell culture medium
to a final concentration of 25-50 uM.

Incubation: Replace the medium on the cells with the azido sugar-containing medium and
incubate for 24-48 hours under standard cell culture conditions (37°C, 5% CO2).[2][9]

Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove
any unincorporated azido sugar. The cells are now ready for fluorescent labeling with
TriSulfo-Cy5.5 DBCO.

Protocol 2: Labeling of Azide-Modified Cells with
TriSulfo-Cy5.5 DBCO via SPAAC

This protocol details the copper-free click chemistry reaction to label the azide-modified glycans
with TriSulfo-Cy5.5 DBCO.

Materials:

Azide-labeled cells (from Protocol 1)

TriSulfo-Cy5.5 DBCO

Anhydrous DMSO

Hanks' Balanced Salt Solution (HBSS) or PBS
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 Fixation solution (4% paraformaldehyde in PBS)
e Quenching solution (100 mM glycine or ammonium chloride in PBS)
Procedure:

Prepare TriSulfo-Cy5.5 DBCO Stock Solution: Dissolve TriSulfo-Cy5.5 DBCO in anhydrous
DMSO to a stock concentration of 1-5 mM.

Prepare Staining Solution: Dilute the TriSulfo-Cy5.5 DBCO stock solution in HBSS to a final
concentration of 20-50 uM.[9]

Labeling Reaction: Add the staining solution to the washed, azide-labeled cells and incubate
for 15-60 minutes at room temperature or 37°C, protected from light.[9][10]

Washing: Gently wash the cells three times with PBS to remove unbound dye.

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room
temperature.

Quenching: Wash the cells once with PBS and then incubate with quenching solution for 5-
10 minutes to quench residual formaldehyde.

Final Washes: Wash the cells three times with PBS. The sample is now ready for —ISTORM
imaging.

Protocol 3: dASTORM Imaging

This protocol provides a general procedure for performing dSTORM on cells labeled with
TriSulfo-Cy5.5 DBCO.

Materials:
o Labeled and fixed cells on a glass-bottom dish
o dSTORM imaging buffer:

o PBS
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o 10% (w/v) glucose
o 100 mM B-mercaptoethylamine (MEA)
o Glucose oxidase (4 U/mL)

o Catalase (80 U/mL)
e Immersion oil
Procedure:

» Prepare dSTORM Imaging Buffer: Prepare the buffer imnmediately before use. The MEA acts
as a reducing agent to facilitate the photoswitching of the cyanine dye. The glucose/glucose
oxidase/catalase system removes dissolved oxygen, which can irreversibly photobleach the
fluorophore.[9]

e Mount Sample: Replace the PBS on the cells with the freshly prepared dSTORM imaging
buffer. Seal the dish to minimize oxygen re-entry.

o Microscope Setup: Place the sample on an inverted microscope equipped for Total Internal
Reflection Fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO)
illumination. Use a high numerical aperture objective (e.g., 1.4 NA).

e Image Acquisition:
o Use a 640 nm or 647 nm laser for excitation and imaging.

o Illuminate the sample with high laser power (e.g., 2-5 kW/cm?) to drive most of the
TriSulfo-Cy5.5 DBCO molecules into a long-lived dark state.[9]

o Acquire a stream of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-
100 Hz). In each frame, a sparse, stochastic subset of fluorophores will spontaneously
return to the fluorescent state.

o Data Analysis:
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o Process the acquired image stack with a single-molecule localization software (e.g.,
ThunderSTORM, rapidSTORM).

o The software identifies the fluorescent events in each frame and fits their point spread
functions (PSFs) with a 2D Gaussian to determine the precise coordinates of each
molecule.

o Reconstruct the final super-resolution image by plotting the coordinates of all localized
molecules.

Visualizations

Cell Labeling ASTORM Imaging Data Analysis
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Caption: Experimental workflow for super-resolution imaging.
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Caption: SPAAC reaction for biomolecule labeling.
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Caption: Principle of dASTORM photoswitching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15598588#trisulfo-cy5-5-dbco-applications-in-super-
resolution-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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